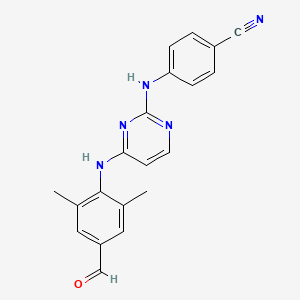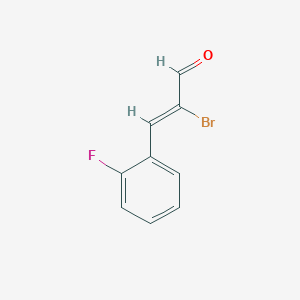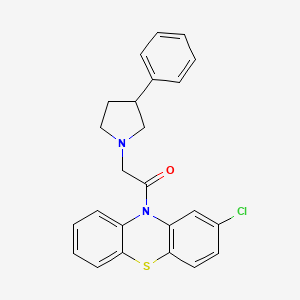
1-(2-chloro-10H-phenothiazin-10-yl)-2-(3-phenylpyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a chloro group and a pyrrolidinyl acetyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine typically involves multiple steps. One common method starts with the chlorination of phenothiazine to introduce the chloro group at the 2-position. This is followed by the acylation of the phenothiazine core with 3-phenyl-1-pyrrolidinyl acetic acid under acidic conditions to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications. Quality control measures are stringent to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenothiazine core or the pyrrolidinyl acetyl moiety.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine involves its interaction with various molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter receptors, particularly dopamine receptors. This modulation leads to changes in neurotransmitter levels and activity, which can have therapeutic effects in conditions like schizophrenia and bipolar disorder.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: A potent antipsychotic used in the management of chronic psychoses.
Uniqueness
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a chloro group and a pyrrolidinyl acetyl moiety differentiates it from other phenothiazine derivatives, potentially offering unique therapeutic benefits and a different side effect profile.
Properties
Molecular Formula |
C24H21ClN2OS |
|---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-(3-phenylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C24H21ClN2OS/c25-19-10-11-23-21(14-19)27(20-8-4-5-9-22(20)29-23)24(28)16-26-13-12-18(15-26)17-6-2-1-3-7-17/h1-11,14,18H,12-13,15-16H2 |
InChI Key |
NMVDDTWZIMUWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


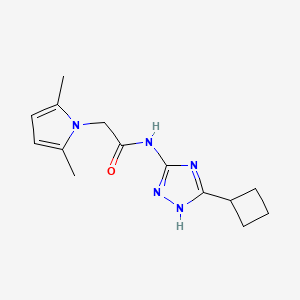
![N-[3-methoxy-4-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B13366027.png)
![4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B13366030.png)
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366043.png)
![N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13366051.png)
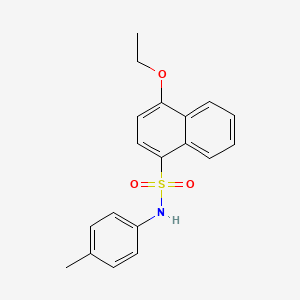
![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366071.png)
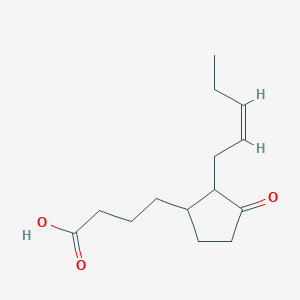
![N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366086.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366098.png)
![(3S,4R)-4-[(3,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13366103.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366116.png)
